

# A Technical Guide to 3,5-Dichlorobenzonitrile: Properties and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

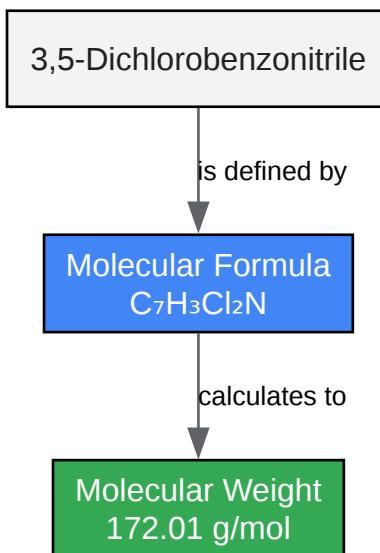
Compound Name: **3,5-Dichlorobenzonitrile**

Cat. No.: **B1202942**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of **3,5-Dichlorobenzonitrile**, an aromatic nitrile compound utilized as a key intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.<sup>[1]</sup> The information is presented to support research and development activities where this compound is of interest.


## Core Physicochemical Data

The fundamental quantitative properties of **3,5-Dichlorobenzonitrile** are summarized below. This data is essential for reaction stoichiometry, analytical method development, and safety assessments.

| Property            | Value                                           | Source                                                                          |
|---------------------|-------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula   | C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> N | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight    | 172.01 g/mol                                    | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| CAS Registry Number | 6575-00-4                                       | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Appearance          | White to light yellow crystalline powder        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>                     |
| Melting Point       | 64-66 °C                                        | <a href="#">[7]</a>                                                             |

## Logical Relationship of Core Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.



[Click to download full resolution via product page](#)

### Core Identity of **3,5-Dichlorobenzonitrile**

## Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of **3,5-Dichlorobenzonitrile** from 3,5-dichloro-1-bromobenzene is detailed below. This method is crucial for laboratory-scale production and derivatization studies.

Objective: To synthesize **3,5-dichlorobenzonitrile** via a Grignard reaction followed by formylation and subsequent conversion to a nitrile.

#### Materials:

- 3,5-dichloro-1-bromobenzene
- iPrMgCl (2M in THF)
- Dry LiCl

- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Aqueous NH<sub>3</sub> (28-30%)
- Iodine (I<sub>2</sub>)
- Saturated aqueous Na<sub>2</sub>SO<sub>3</sub> solution
- Chloroform (CHCl<sub>3</sub>)
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:[[7](#)]

- Grignard Reagent Formation: To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C. Stir the mixture for 15 minutes.
- Aryl Grignard Formation: Slowly add a solution of 3,5-dichloro-1-bromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture. Continue stirring for an additional 15 minutes.
- Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) and stir at this temperature for 2 hours.
- Nitrile Formation and Work-up: Sequentially add aqueous NH<sub>3</sub> (7 mL, 28-30%) and I<sub>2</sub> (4.06 g, 16 mmol) to the mixture. Stir for 2 hours at room temperature.
- Extraction: Pour the reaction mixture into a saturated aqueous Na<sub>2</sub>SO<sub>3</sub> solution and extract with CHCl<sub>3</sub> (3 x 30 mL).

- Drying and Concentration: Combine the organic layers, dry with anhydrous  $\text{Na}_2\text{SO}_4$ , and filter. Remove the solvent under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system of hexane/ethyl acetate (9:1, v/v), to yield pure **3,5-dichlorobenzonitrile**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. nj-finechem.com [nj-finechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,5-Dichlorobenzonitrile [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 7. 3,5-Dichlorobenzonitrile | 6575-00-4 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 3,5-Dichlorobenzonitrile: Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202942#3-5-dichlorobenzonitrile-molecular-weight-and-formula>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)